molecular formula C25H24N4O2S B11629203 prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11629203
M. Wt: 444.6 g/mol
InChI Key: OPDHEFMDKZWCEC-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the prop-2-en-1-yl group and the tetrahydropyrimidine ring. The final step involves the formation of the carboxylate group under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methods.

Biology

In biological research, PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is studied for its potential biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • **PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 6-METHYL-4-[3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N4O2S

Molecular Weight

444.6 g/mol

IUPAC Name

prop-2-enyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H24N4O2S/c1-4-14-31-24(30)21-17(3)26-25(32)27-23(21)20-15-29(19-8-6-5-7-9-19)28-22(20)18-12-10-16(2)11-13-18/h4-13,15,23H,1,14H2,2-3H3,(H2,26,27,32)

InChI Key

OPDHEFMDKZWCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=S)N3)C)C(=O)OCC=C)C4=CC=CC=C4

Origin of Product

United States

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